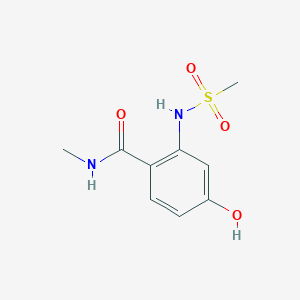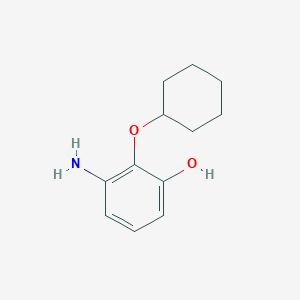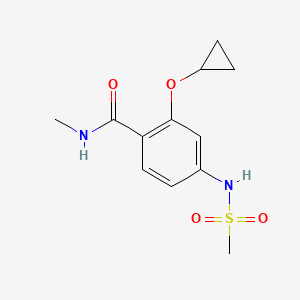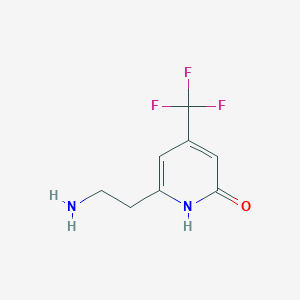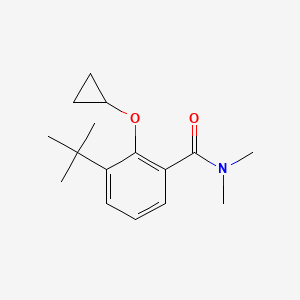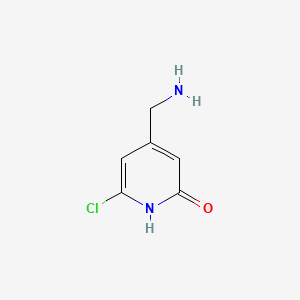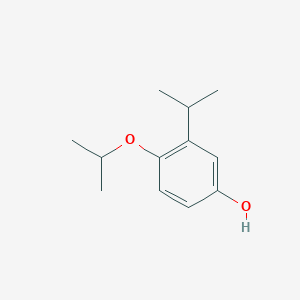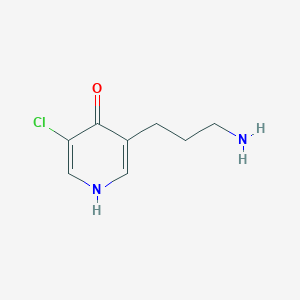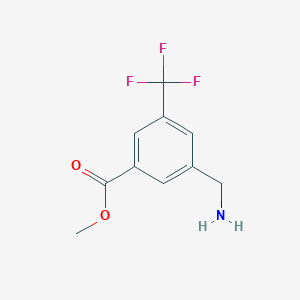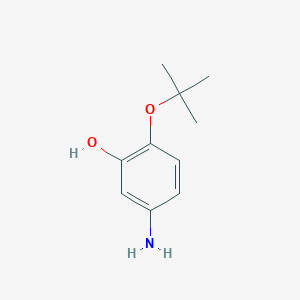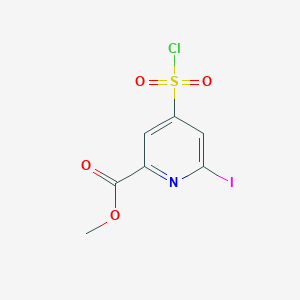
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate is a chemical compound that features a pyridine ring substituted with chlorosulfonyl and iodine groups
Méthodes De Préparation
The synthesis of Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative followed by iodination. The reaction conditions often require the use of chlorosulfonic acid and iodine reagents under controlled temperatures to ensure the selective substitution on the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The iodine substituent can participate in redox reactions, potentially forming different oxidation states of iodine.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes or alkynes, forming complex cyclic structures.
Common reagents used in these reactions include chlorosulfonic acid, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism by which Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, while the iodine substituent can participate in redox reactions . These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis, particularly in the formation of β-lactams and other cyclic structures.
Methyl 4-(chlorosulfonyl)-3-methoxybenzoate: Another compound with a chlorosulfonyl group, used in similar synthetic applications.
The uniqueness of this compound lies in its combination of chlorosulfonyl and iodine substituents on the pyridine ring, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H5ClINO4S |
|---|---|
Poids moléculaire |
361.54 g/mol |
Nom IUPAC |
methyl 4-chlorosulfonyl-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClINO4S/c1-14-7(11)5-2-4(15(8,12)13)3-6(9)10-5/h2-3H,1H3 |
Clé InChI |
OIAIXWTYNRFGPB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



